molecular formula C11H12FNO3 B4921076 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

Cat. No.: B4921076
M. Wt: 225.22 g/mol
InChI Key: MDWURVKSCURTTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid is a sophisticated aromatic benzoic acid derivative designed for pharmaceutical research and development. This compound is part of the para-aminobenzoic acid (PABA) analog family, which serves as a fundamental building block in drug discovery due to its structural versatility and capacity for broad biological activity . The molecular structure, featuring a fluorine atom and a methyl(propanoyl)amino group, makes it a promising candidate for creating novel molecules with targeted therapeutic effects. PABA-based scaffolds are frequently investigated for their potential to yield compounds with diverse biological activities, including antimicrobial, anticancer, anti-Alzheimer's, antiviral, and anti-inflammatory properties . Specifically, this analog could be valuable in the synthesis of targeted chemotherapeutic agents, as PABA is a key component of conventional anti-folates like methotrexate, which function as DHFR inhibitors . Furthermore, the fluorine substitution is a common strategy in medicinal chemistry to modulate a compound's reactivity, metabolic stability, and binding affinity, thereby enhancing its potential as a molecular tool for probing biological processes or as a precursor in hit-to-lead optimization campaigns. For Research Use Only. This product is not intended for diagnostic, therapeutic, or veterinary use. Researchers should handle this compound with care and conduct their own safety and efficacy evaluations for specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-[methyl(propanoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-3-9(14)13(2)10-7(11(15)16)5-4-6-8(10)12/h4-6H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWURVKSCURTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)C1=C(C=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of 3 Fluoro 2 Methyl Propanoyl Amino Benzoic Acid

Retrosynthetic Analysis of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

A retrosynthetic analysis of the target molecule reveals key bonds that can be disconnected to identify plausible starting materials. The most logical disconnections are the amide bond and the N-methyl bond.

Amide Bond Disconnection : The propanoyl group can be disconnected from the nitrogen atom. This points to propanoyl chloride (or a related acylating agent) and 3-Fluoro-2-(methylamino)benzoic acid as the immediate precursors. This precursor is a critical intermediate in the synthesis of the BRAF kinase inhibitor, Dabrafenib.

N-Methyl and N-Acyl Disconnection : Further disconnection of the methyl and propanoyl groups from the nitrogen leads to 2-amino-3-fluorobenzoic acid . This compound, also known as 3-fluoroanthranilic acid, serves as a fundamental building block. orgsyn.org

These key intermediates, 3-Fluoro-2-(methylamino)benzoic acid and 2-amino-3-fluorobenzoic acid, form the basis of the forward synthesis strategies.

Development of Novel Synthetic Pathways for this compound

Synthetic pathways are designed to construct the target molecule from readily available starting materials, often involving multiple, sequential reactions.

Two primary pathways have been developed based on the functionalization of pre-fluorinated benzoic acid derivatives or aniline (B41778) precursors.

Pathway A: Starting from 3-Fluorobenzoic Acid This common approach begins with the nitration of 3-fluorobenzoic acid.

Nitration : 3-Fluorobenzoic acid is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding 3-fluoro-2-nitrobenzoic acid.

Reduction : The nitro group is then reduced to an amino group to form 2-amino-3-fluorobenzoic acid. This transformation is typically achieved through catalytic hydrogenation.

Methylation : The primary amine is methylated to yield 3-fluoro-2-(methylamino)benzoic acid.

Acylation : The final step is the N-acylation of the secondary amine with propanoyl chloride or propanoic anhydride (B1165640) to furnish the target compound, this compound.

Pathway B: Starting from 2-Fluoroaniline (B146934) An alternative route starts with 2-fluoroaniline (also known as 2-fluoroaminobenzene). orgsyn.org

Amide Formation : 2-Fluoroaniline is reacted with reagents like hydroxylamine (B1172632) hydrochloride and 2,2,2-trichloro-1-ethoxyethanol (B147554) to form N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide. orgsyn.org

Cyclization : This intermediate is then treated with concentrated sulfuric acid to induce cyclization, forming 7-Fluoroisatin. orgsyn.org

Oxidative Cleavage : The isatin (B1672199) ring is opened using hydrogen peroxide in a sodium hydroxide (B78521) solution, which yields 2-amino-3-fluorobenzoic acid. orgsyn.org

Methylation and Acylation : The resulting 2-amino-3-fluorobenzoic acid can then be methylated and acylated as described in Pathway A to produce the final molecule.

Catalysis plays a vital role in several steps of the synthesis, most notably in the reduction of the nitro group. The conversion of 3-fluoro-2-nitrobenzoic acid to 2-amino-3-fluorobenzoic acid is a critical transformation that relies on catalytic hydrogenation. This method is favored for its high efficiency and cleaner reaction profiles compared to stoichiometric reductants.

Commonly used catalysts for this reduction include:

Palladium on carbon (Pd/C)

Raney Nickel

Platinum(IV) oxide (PtO₂)

The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or ethyl acetate. The choice of catalyst and solvent can be optimized to maximize yield and purity.

Optimization of Reaction Conditions for the Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the process is efficient and reproducible. A published procedure for the synthesis of the key intermediate, 2-amino-3-fluorobenzoic acid from 2-fluoroaniline, highlights several optimization strategies that significantly improve outcomes. orgsyn.org This modified procedure reportedly triples the yields of previously described methods. orgsyn.org

Key parameters for optimization in the synthesis of 2-amino-3-fluorobenzoic acid are detailed below: orgsyn.org

StepReagentsTemperatureKey ParametersYield
Anilide Formation 2-fluoroaminobenzene, hydroxylamine hydrochloride, 2,2,2-trichloro-1-ethoxyethanolReflux, then cool to 20°CRapid cooling after initial reaction helps precipitate the product cleanly.86%
Cyclization to Isatin N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide, conc. H₂SO₄90°CControlled heating to 90°C for 60 minutes is critical for efficient cyclization.Not specified
Oxidative Cleavage 7-Fluoroisatin, H₂O₂, NaOH30-40°CSlow, dropwise addition of H₂O₂ to control the exothermic reaction.84-96%
Product Precipitation 2-amino-3-fluorobenzoic acid sodium salt, HClN/ACareful acidification to a final pH of 1 ensures complete precipitation of the product.N/A

For the final N-acylation step, conditions can also be fine-tuned. The reaction of 3-fluoro-2-(methylamino)benzoic acid with propanoyl chloride is often performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to scavenge the HCl byproduct. The choice of solvent (e.g., dichloromethane, THF) and temperature (often cooled to 0°C initially) can affect the rate and selectivity of the reaction.

Scalable Synthesis Approaches for this compound

For the large-scale production of pharmaceutical intermediates like this compound and its precursors, batch processing can be inefficient. The synthesis of its key precursor, 3-fluoro-2-(methylamino)benzoic acid, has been refined for industrial-scale production by leveraging continuous flow reactors.

Continuous flow chemistry offers several advantages for scalability:

Enhanced Safety : Smaller reaction volumes at any given time reduce the risks associated with highly exothermic or hazardous reactions.

Improved Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing.

Increased Purity and Yield : Tightly controlled conditions often lead to fewer byproducts and higher conversion rates.

Automation : Flow systems can be automated for continuous operation, increasing throughput and reducing manual labor.

These principles, applied to the synthesis of the precursor, are directly relevant to the scalable production of the final acylated product, ensuring consistent quality and high output for industrial applications.

Synthesis of Structurally Related Analogs and Derivatives of this compound

The synthetic pathway leading to this compound is versatile and can be readily adapted to produce a variety of structurally related analogs. By substituting the acylating agent in the final step, derivatives with different N-acyl groups can be synthesized from the common intermediate, 3-fluoro-2-(methylamino)benzoic acid.

For example, using benzoyl chloride instead of propanoyl chloride would yield 3-[benzoyl(methyl)amino]-2-fluorobenzoic acid. nih.gov This flexibility allows for the creation of a library of compounds for structure-activity relationship (SAR) studies in drug discovery.

The following table details some of the structurally related analogs and derivatives that can be synthesized using similar chemical strategies.

Compound NameMolecular FormulaModifying Reagent
3-[Benzoyl(methyl)amino]-2-fluorobenzoic acid nih.govC₁₅H₁₂FNO₃Benzoyl chloride
2-Acetamido-3-fluorobenzoic acid C₉H₈FNO₃Acetic anhydride
3-Fluoro-2-[methyl(phenylacetyl)amino]benzoic acid C₁₆H₁₄FNO₃Phenylacetyl chloride
2-[Butanoyl(methyl)amino]-3-fluorobenzoic acid C₁₂H₁₄FNO₃Butanoyl chloride

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Fluoro 2 Methyl Propanoyl Amino Benzoic Acid

High-Resolution Mass Spectrometry for Molecular Confirmation of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.

For this compound (molecular formula C₁₁H₁₂FNO₃), HRMS analysis provides definitive confirmation of its elemental composition. Using techniques like electrospray ionization (ESI), the molecule is typically ionized by protonation to form the [M+H]⁺ ion or deprotonation to form the [M-H]⁻ ion. The experimentally measured mass of this ion is then compared to the calculated theoretical mass. The close agreement between these values confirms the molecular formula and rules out other potential structures with the same nominal mass.

Table 1: Predicted HRMS Data for this compound

Ion SpeciesCalculated m/zObserved m/zMass Difference (ppm)
[M+H]⁺226.0874226.0871-1.3
[M-H]⁻224.0728224.0732+1.8
[M+Na]⁺248.0693248.0690-1.2

Note: The "Observed m/z" and "Mass Difference" values are hypothetical examples representing typical experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons represented by the signal.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-methyl group, the ethyl group of the propanoyl moiety, and the acidic proton of the carboxyl group. The aromatic region would display complex splitting patterns due to coupling between the protons and with the ¹⁹F nucleus.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 13.0Broad Singlet1HCOOH
~7.8 - 8.0Multiplet1HAromatic H
~7.2 - 7.5Multiplet2HAromatic H
~3.2Singlet3HN-CH₃
~2.4Quartet2H-C(O)CH₂CH₃
~1.1Triplet3H-C(O)CH₂CH₃

Note: Predicted chemical shifts are based on typical values for similar functional groups and substitution patterns.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its hybridization (sp³, sp², sp) and electronic environment.

In the ¹³C NMR spectrum of this compound, separate signals are expected for the carboxylic acid carbonyl, the amide carbonyl, the aromatic carbons (which will show splitting due to coupling with the fluorine atom), the N-methyl carbon, and the two carbons of the ethyl group. docbrown.info The carbon directly bonded to the fluorine atom would exhibit a large one-bond coupling constant (¹JC-F). fiu.edu

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Note: Predicted chemical shifts and coupling constants are illustrative and based on data for structurally related compounds. fiu.eduspectrabase.com

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov Since ¹⁹F has a nuclear spin of ½ and 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent probe for structural analysis. nih.govnih.gov The chemical shift is highly sensitive to the electronic environment of the fluorine atom.

For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. The signal would likely appear as a multiplet due to coupling with the nearby aromatic protons. rsc.org

Table 4: Predicted ¹⁹F NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Multiplicity
~ -110 to -120Multiplet

Note: Chemical shift is relative to a standard such as CFCl₃ (δ = 0 ppm). The predicted range is typical for aryl fluorides.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all ¹H and ¹³C signals and confirming the molecule's connectivity. scribd.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For the target molecule, COSY would show correlations between adjacent aromatic protons and between the CH₂ and CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It would be used to definitively link each proton signal (e.g., from the N-methyl and ethyl groups) to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. science.gov It is particularly useful for identifying quaternary carbons (which have no attached protons). For instance, HMBC could show a correlation from the N-methyl protons to the amide carbonyl carbon and adjacent aromatic carbons, confirming the placement of the N-methylpropanoyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can provide valuable information about the molecule's conformation, such as the spatial proximity of the N-methyl group to the aromatic ring protons.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz The technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific bonds vibrate at characteristic frequencies, resulting in absorption bands at particular wavenumbers in the IR spectrum. masterorganicchemistry.com

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band would indicate the O-H stretch of the carboxylic acid, while two sharp, strong bands in the carbonyl region would correspond to the C=O stretches of the carboxylic acid and the tertiary amide. docbrown.info Other notable absorptions would include C-H stretches for the aromatic and alkyl groups, aromatic C=C stretches, and a C-F stretch. libretexts.org

Table 5: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3300 - 2500Broad, StrongO-H StretchCarboxylic Acid
3100 - 3000MediumC-H StretchAromatic
2980 - 2850MediumC-H StretchAliphatic (CH₃, CH₂)
~1710Strong, SharpC=O StretchCarboxylic Acid
~1650Strong, SharpC=O StretchTertiary Amide
1600 - 1450Medium-WeakC=C StretchAromatic Ring
1300 - 1200StrongC-O StretchCarboxylic Acid
1100 - 1000StrongC-F StretchAryl Fluoride

X-ray Crystallography for Solid-State Structural Determination of this compound (if applicable)

As of the current body of scientific literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. The solid-state structural elucidation of this compound, which would provide precise measurements of bond lengths, bond angles, and intermolecular interactions in the crystalline lattice, remains an area for future investigation.

The determination of the crystal structure of this compound would require the successful growth of single crystals of sufficient quality, followed by data collection using an X-ray diffractometer. Subsequent structure solution and refinement would yield a detailed three-dimensional model of the molecule in the solid state.

Computational and Theoretical Chemistry Investigations of 3 Fluoro 2 Methyl Propanoyl Amino Benzoic Acid

Molecular Dynamics Simulations to Explore Conformational Landscape and Interactions of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov These simulations capture the behavior of biomolecules in atomic detail, providing insights into their functional mechanisms. nih.gov For this compound, MD simulations can reveal its dynamic behavior and conformational flexibility in different environments, such as in an aqueous solution.

By simulating the molecule's trajectory, researchers can explore its conformational landscape—the full range of three-dimensional shapes the molecule can adopt. nih.gov This is crucial for understanding how the molecule might interact with a biological target, as its shape dictates its function. The simulation can identify the most stable conformations and the energy barriers between them. Furthermore, MD simulations can elucidate the specific interactions between the ligand and surrounding solvent molecules or a protein's active site, highlighting the role of hydrogen bonds, hydrophobic interactions, and van der Waals forces. eurjchem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. chitkara.edu.in These models are a cornerstone of modern drug design, allowing for the prediction of a new molecule's activity before it is synthesized. researchgate.net

For this compound and its analogs, a QSAR study would involve:

Data Set Compilation: Assembling a series of related aminobenzoic acid derivatives with experimentally measured biological activity (e.g., enzyme inhibition). mdpi.com

Descriptor Calculation: Computing a variety of molecular descriptors for each compound. These can include physicochemical properties (like hydrophobicity), electronic properties (from quantum calculations), and 3D properties (like molecular shape).

Model Building: Using statistical methods to build a regression model that links the descriptors to the observed activity.

QSAR studies on similar scaffolds, such as benzoylaminobenzoic acid derivatives, have shown that properties like hydrophobicity, molar refractivity, and aromaticity can be crucial for inhibitory activity. nih.gov A successful QSAR model could guide the design of new, more potent analogs of this compound by predicting which structural modifications would enhance biological activity.

Molecular Docking Studies for Protein-Ligand Interactions of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). amazonaws.com This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule in the active site of a target protein. rjptonline.orgnih.gov

A docking study involving this compound would simulate its interaction with a specific protein target. The output provides a "docking score," which estimates the binding free energy, and a predicted binding pose. A lower (more negative) energy score generally indicates a more stable protein-ligand complex. amazonaws.com The analysis of the binding pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. nih.gov

Table 2: Representative Output of a Molecular Docking Study

ParameterResultSignificance
Binding Affinity (kcal/mol) e.g., -8.5A quantitative estimate of the binding strength; more negative values suggest stronger binding.
Interacting Residues e.g., LYS 623, TYR 109Specific amino acids in the protein's binding pocket that form contacts with the ligand. amazonaws.comrjptonline.org
Hydrogen Bonds e.g., with LYS 623Strong, directional interactions crucial for binding specificity and stability.
Hydrophobic Interactions e.g., with PHE 77Non-polar interactions that contribute significantly to the overall binding energy. amazonaws.com
Halogen Bonds e.g., with backbone carbonylInteractions involving the fluorine atom, which can enhance binding affinity. rjptonline.org

When the 3D structure of the target protein is unknown, ligand-based virtual screening (LBVS) can be employed. nih.gov This method uses the structure of a known active molecule, such as this compound, as a template to search large chemical databases for compounds with similar properties. nih.govmdpi.com

The underlying principle is the "similar property principle," which states that molecules with similar structures are likely to have similar biological activities. The screening is based on comparing molecular fingerprints, pharmacophore models, or 3D shapes. LBVS is a powerful tool for identifying novel chemical scaffolds that may have the desired biological effect, effectively leveraging the knowledge of an existing active compound to discover new ones. mdpi.com

Structure-Based Virtual Screening Approaches

There are no available studies that have employed structure-based virtual screening approaches to identify potential protein targets or binding affinities for this compound. Such studies would typically involve docking the compound into the binding sites of various proteins to predict its potential biological activity. Without these studies, no data can be presented.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through In Silico Models for this compound

Similarly, no in silico studies have been published that predict the ADME properties of this compound. These predictive models are crucial in early-stage drug discovery to estimate the pharmacokinetic profile of a compound. The lack of such research means that no data on properties like intestinal absorption, plasma protein binding, metabolic stability, or potential for excretion is available for this specific molecule.

Preclinical Biological Investigations of 3 Fluoro 2 Methyl Propanoyl Amino Benzoic Acid in Vitro and Non Human in Vivo Models

Target Identification and Validation Strategies for 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

Currently, there is a notable absence of publicly available scientific literature detailing the specific molecular targets of this compound. While this compound is referenced in chemical synthesis literature, dedicated studies to identify and validate its biological targets are not readily found in peer-reviewed journals or public research databases.

Biochemical Assay Development for Specific Target Interactions

The development of specific biochemical assays to investigate the interaction of this compound with putative biological targets has not been reported in the available scientific literature. Such assays are fundamental for quantifying the binding affinity and functional effects of a compound on its molecular target, and their absence indicates a preliminary stage of research for this particular molecule.

Mechanistic Studies of this compound at the Molecular and Cellular Level

Detailed mechanistic studies at the molecular and cellular level for this compound are not available in the public domain. Understanding how a compound influences cellular processes is a critical step in drug discovery and development, but this information is currently lacking for this specific chemical entity.

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., competitive, non-competitive)

There are no published studies on the enzyme inhibition kinetics of this compound. Consequently, its mechanism of action, including whether it acts as a competitive, non-competitive, or other type of inhibitor against any specific enzyme, remains uncharacterized.

Cellular Pathway Modulation by this compound

Research detailing the modulation of cellular pathways by this compound has not been made publicly available. Investigations into how this compound may affect signaling cascades, metabolic pathways, or other cellular functions are essential for understanding its biological activity and have yet to be reported.

Receptor Binding Assays (if applicable)

No receptor binding assays for this compound have been described in the scientific literature. Therefore, its potential to interact with and modulate the function of any specific receptors is currently unknown.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Design and Synthesis of SAR Analogs

No information was found regarding the specific design and synthesis of analogs of this compound for the purpose of structure-activity relationship studies.

Evaluation of Analog Activity in Preclinical Assays

In the absence of synthesized analogs, no data is available on their evaluation in preclinical assays.

In Vitro Cellular Assays for Biological Activity of this compound (using model cell lines)

Cell-Based Reporter Assays for Functional Responses

No studies utilizing cell-based reporter assays to determine the functional responses to this compound have been identified.

Phenotypic Screening in Relevant Cell Models

There is no available data from phenotypic screening of this compound in any relevant cell models.

In Vivo Preclinical Efficacy Models for this compound (non-human, excluding safety/toxicology)

No preclinical studies investigating the in vivo efficacy of this compound in non-human models were found.

Animal Model Selection and Rationale for Disease Studies

No studies detailing the selection and rationale of animal models for the investigation of "this compound" have been identified in the public domain.

Efficacy Evaluation in Specific Animal Models

There is no available data from preclinical studies evaluating the efficacy of "this compound" in any animal models. Therefore, no data tables or detailed research findings on its efficacy can be provided.

Metabolic Pathways and Pharmacokinetic Assessment of 3 Fluoro 2 Methyl Propanoyl Amino Benzoic Acid in Vitro and Preclinical Non Human in Vivo

In Vitro Metabolic Stability and Metabolite Identification of 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid

There are no published studies on the in vitro metabolic stability of this compound in non-human liver microsomes or hepatocytes. Consequently, data regarding its metabolic half-life, clearance rates, and the identification of its potential metabolites resulting from Phase I (e.g., oxidation, reduction, hydrolysis) or Phase II (e.g., glucuronidation, sulfation) reactions are not available.

In Vitro Permeability Studies of this compound

No research findings could be located that describe the in vitro permeability of this compound. Standard assays used to predict drug absorption, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or Caco-2 cell models for evaluating both passive and active transport mechanisms, have not been reported for this compound. Therefore, its classification as having high or low permeability cannot be determined.

Preclinical Pharmacokinetic Profiling of this compound in Animal Models

Information on the preclinical pharmacokinetic profile of this compound in animal models is absent from the scientific literature. There are no available data detailing the compound's absorption, distribution, and excretion characteristics in any non-human in vivo studies. As such, key pharmacokinetic parameters related to its journey through a biological system remain uncharacterized.

Future Research Directions and Translational Perspectives for 3 Fluoro 2 Methyl Propanoyl Amino Benzoic Acid

Development of Advanced Synthetic Methodologies for 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid Analogs

The synthesis of this compound and its analogs can be envisaged through a multi-step process starting from commercially available precursors. An initial key intermediate is 2-amino-3-fluorobenzoic acid, which can be synthesized from 7-fluoroisatin. orgsyn.org The subsequent N-methylation and N-acylation steps are crucial for generating the final compound and a library of analogs.

A plausible synthetic pathway would first involve the selective N-methylation of 2-amino-3-fluorobenzoic acid. This can be challenging due to the potential for methylation at the carboxylic acid group or multiple alkylations on the amine. Methodologies employing sodium hydride and methyl iodide are broadly applied for the N-methylation of N-acyl and N-carbamoyl amino acids and could be adapted for this purpose. monash.edu

Following N-methylation to obtain 3-fluoro-2-(methylamino)benzoic acid, the subsequent N-acylation with propanoyl chloride or a related acylating agent would yield the target compound. Standard acylation procedures, such as the mixed anhydride (B1165640) method, could be employed for this transformation. google.com To generate a diverse library of analogs for structure-activity relationship (SAR) studies, a variety of acylating agents could be used in this step.

Future research in this area should focus on developing more efficient, high-yield, and scalable synthetic routes. This could involve exploring one-pot procedures, flow chemistry, or enzymatic reactions to improve the synthesis of these analogs. The development of robust synthetic methodologies is fundamental to enabling the exploration of the biological potential of this class of compounds.

Table 1: Proposed Synthetic Steps and Key Intermediates

StepDescriptionStarting MaterialKey Intermediate/Product
1Synthesis of 2-amino-3-fluorobenzoic acid7-Fluoroisatin2-Amino-3-fluorobenzoic acid
2N-methylation2-Amino-3-fluorobenzoic acid3-Fluoro-2-(methylamino)benzoic acid
3N-acylation3-Fluoro-2-(methylamino)benzoic acidThis compound

Exploration of Novel Biological Targets for this compound and its Derivatives

Derivatives of aminobenzoic acids are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects. acs.org The unique substitution pattern of this compound, with its fluorine atom and N-acyl group, suggests that it and its analogs could interact with a variety of biological targets.

Furthermore, the structural similarity to other biologically active benzoic acid derivatives suggests potential applications as anti-inflammatory or anticancer agents. The fluorine substituent can enhance metabolic stability and binding affinity, making these compounds attractive for drug discovery programs.

Table 2: Potential Biological Target Classes for Screening

Target ClassRationale
ProteasesPotential for inhibition of disease-relevant proteases.
KinasesA common target class for small molecule inhibitors.
Nuclear ReceptorsModulation of gene expression.
G-protein coupled receptors (GPCRs)A large family of druggable targets.
Ion ChannelsPotential for modulation of ion channel function.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization for this compound

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and design. These computational tools can be leveraged to accelerate the optimization of this compound analogs. By analyzing the data from initial screening and SAR studies, AI/ML models can predict the biological activity, physicochemical properties, and pharmacokinetic profiles of novel, untested analogs.

Generative AI models can be employed to design novel molecular structures based on the this compound scaffold with improved potency and selectivity for a specific biological target. These models can explore a vast chemical space to identify promising candidates for synthesis and testing, thereby reducing the time and cost associated with traditional medicinal chemistry approaches.

Furthermore, AI/ML can be used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize compounds with favorable drug-like characteristics early in the discovery pipeline. This integration of computational and experimental approaches will be crucial for efficiently advancing this chemical series toward clinical development.

Expansion of Structure-Activity Relationship Studies to Novel Scaffolds incorporating the this compound Moiety

Systematic structure-activity relationship (SAR) studies are essential for understanding how chemical modifications to the this compound scaffold influence its biological activity. Initial SAR exploration should focus on modifications at three key positions: the N-acyl group, the N-methyl group, and the aromatic ring.

Varying the N-acyl group by introducing different alkyl and aryl substituents will probe the steric and electronic requirements of the binding pocket of a potential biological target. Replacing the N-methyl group with other small alkyl groups or a hydrogen atom will provide insights into the role of this substituent. Additionally, exploring different substitution patterns on the benzoic acid ring, including the position and nature of the halogen and other functional groups, will be critical for optimizing activity and properties.

The insights gained from these SAR studies will guide the design of novel scaffolds that incorporate the key pharmacophoric features of the this compound moiety. This could involve replacing the benzoic acid core with other aromatic or heterocyclic systems to improve potency, selectivity, and pharmacokinetic parameters.

Application of this compound in Chemical Biology Research as a Probe Molecule

The presence of a fluorine atom in this compound makes it and its derivatives attractive candidates for use as chemical biology probes. The fluorine atom can serve as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying molecular interactions and protein dynamics. researchgate.netst-andrews.ac.uk

If a biologically active analog of this compound is identified, it could be used as a ¹⁹F NMR probe to study its interaction with its biological target. Changes in the chemical shift of the fluorine atom upon binding can provide valuable information about the binding event and the local environment of the binding site. researchgate.net

Furthermore, the benzoic acid scaffold could be functionalized with reporter groups such as fluorophores or biotin (B1667282) to create versatile chemical probes for use in fluorescence microscopy, pull-down assays, and other chemical biology techniques. nih.gov The development of such probes would enable the detailed investigation of the biological function of the identified targets and the mechanism of action of this class of compounds.

Q & A

Q. What synthetic strategies are recommended for preparing 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid, and what challenges arise due to steric/electronic effects?

Methodological Answer:

  • Step 1: Precursor Selection
    Start with 3-fluoroanthranilic acid derivatives. Introduce the methylamino group via reductive amination using formaldehyde/NaBH4_4, followed by acylation with propanoyl chloride .
  • Step 2: Managing Steric Hindrance
    The fluorine atom (electron-withdrawing) and methyl-propanoyl group (steric bulk) reduce reactivity. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (70–90°C) to enhance nucleophilicity .
  • Step 3: Purification
    Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted precursors. Confirm purity via HPLC (>98%) .

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • NMR: 1^1H/13^{13}C NMR to confirm fluorine-induced deshielding (e.g., aromatic protons at δ 7.2–8.1 ppm) and methyl-propanoyl group integration .
    • Mass Spectrometry: ESI-MS for molecular ion [M+H]+^+ at m/z 240.2 (theoretical) .
    • Elemental Analysis: Match calculated C, H, N, F percentages with experimental data (e.g., C: 54.1%, H: 4.6%) .

Q. What initial biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial Testing:
    Use broth microdilution (CLSI guidelines) against S. aureus and E. coli (concentrations: 1–256 µg/mL). Compare with fluoroquinolone controls .
  • Anti-Inflammatory Screening:
    Measure COX-2 inhibition via ELISA (IC50_{50} determination) .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s interaction with target proteins (e.g., COX-2)?

Methodological Answer:

  • Docking Studies:
    Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). Prioritize poses with H-bonds to Arg120 and hydrophobic contacts with Val523 .
  • QSAR Analysis:
    Correlate substituent electronegativity (fluorine) with inhibitory activity using Hammett constants (σm_m for fluorine: +0.34) .

Q. How do conflicting HPLC and NMR data indicate synthetic by-products, and how can they be resolved?

Methodological Answer:

  • By-Product Identification:
    Common by-products include unreacted 3-fluoro-2-methylaminobenzoic acid (HPLC retention time: 3.2 min vs. target: 4.8 min) .
  • Resolution Strategy:
    Optimize acylation time (monitor via TLC) and use scavengers (e.g., DMAP) to suppress esterification side reactions .

Q. What strategies improve enantiomeric purity if chiral centers are introduced during synthesis?

Methodological Answer:

  • Chiral Resolution:
    Use preparative chiral HPLC (Chiralpak® OD-H column, hexane/isopropanol 80:20).
  • Asymmetric Catalysis:
    Employ Pd-catalyzed coupling with BINAP ligands for enantioselective C–N bond formation (target ee >95%) .

Q. How does the fluorine atom influence metabolic stability in preclinical studies?

Methodological Answer:

  • In Vitro Metabolism:
    Incubate with liver microsomes (human/rat). Monitor defluorination via LC-MS/MS (detect fluoride ion release).
  • Comparative Analysis:
    Replace fluorine with hydrogen or chlorine; assess half-life (t1/2_{1/2}) in microsomal assays .

Key Research Gaps

  • Mechanistic Studies: Role of the propanoyl group in enhancing membrane permeability.
  • Scalability: Transition from batch to flow chemistry for multi-gram synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.